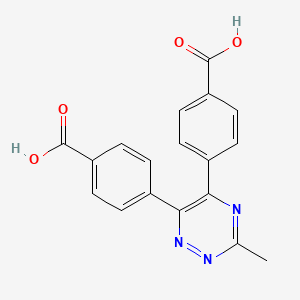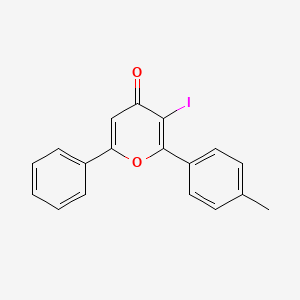
3-Iodo-2-(4-methylphenyl)-6-phenyl-4H-pyran-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Iodo-2-(4-methylphenyl)-6-phenyl-4H-pyran-4-one is an organic compound that belongs to the class of pyranones. This compound is characterized by the presence of an iodine atom, a methylphenyl group, and a phenyl group attached to a pyranone ring. Pyranones are known for their diverse biological activities and are often used in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-2-(4-methylphenyl)-6-phenyl-4H-pyran-4-one can be achieved through electrophilic cyclization reactions. One common method involves the use of n-iodosuccinimide as an electrophilic iodinating agent. The reaction typically takes place under mild conditions, often in the presence of a solvent like dichloromethane .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
3-Iodo-2-(4-methylphenyl)-6-phenyl-4H-pyran-4-one can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction can be used to modify the pyranone ring or the attached phenyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium iodide and potassium carbonate in polar aprotic solvents like acetone.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different substituents replacing the iodine atom, while oxidation and reduction can lead to various functionalized pyranones.
Wissenschaftliche Forschungsanwendungen
3-Iodo-2-(4-methylphenyl)-6-phenyl-4H-pyran-4-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme interactions and receptor binding.
Medicine: Pyranone derivatives are often explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 3-Iodo-2-(4-methylphenyl)-6-phenyl-4H-pyran-4-one involves its interaction with molecular targets such as enzymes and receptors. The iodine atom and the phenyl groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular interactions depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Iodo-4-methylaniline: Another iodine-containing compound with a similar structure but different functional groups.
1-(3-iodo-4-methylphenyl)-3-tert-butyl-2H-aminopyrazole: A compound with an iodine atom and a pyrazole ring, used in pharmaceutical research.
Uniqueness
3-Iodo-2-(4-methylphenyl)-6-phenyl-4H-pyran-4-one is unique due to its specific combination of functional groups and the pyranone ring. This structure provides distinct chemical and biological properties, making it valuable for various research applications.
Eigenschaften
CAS-Nummer |
109346-10-3 |
|---|---|
Molekularformel |
C18H13IO2 |
Molekulargewicht |
388.2 g/mol |
IUPAC-Name |
3-iodo-2-(4-methylphenyl)-6-phenylpyran-4-one |
InChI |
InChI=1S/C18H13IO2/c1-12-7-9-14(10-8-12)18-17(19)15(20)11-16(21-18)13-5-3-2-4-6-13/h2-11H,1H3 |
InChI-Schlüssel |
IWTQNZNPTJFOMY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=C(C(=O)C=C(O2)C3=CC=CC=C3)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


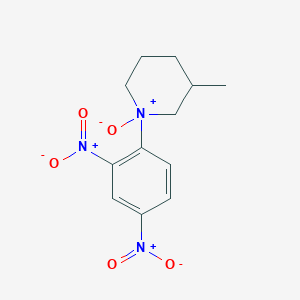
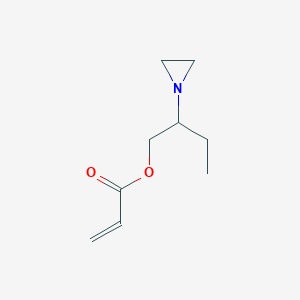
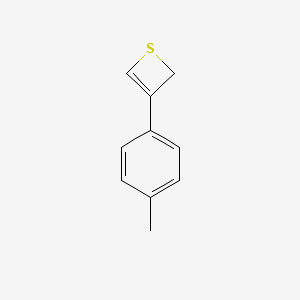
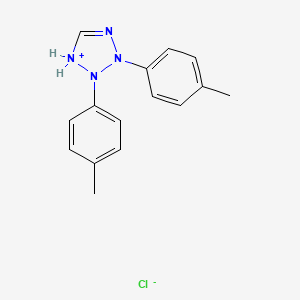

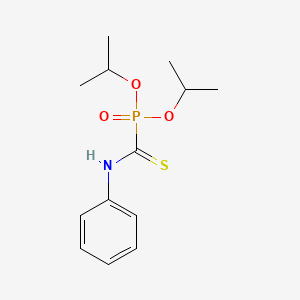

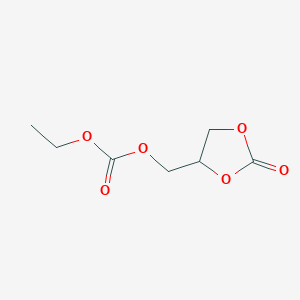
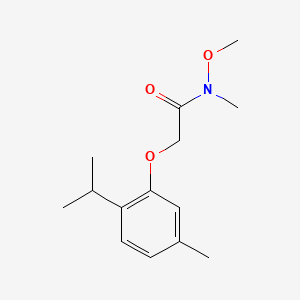
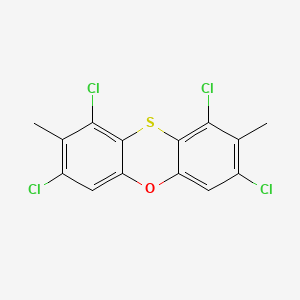
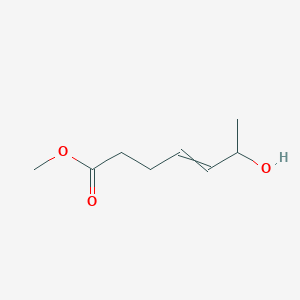
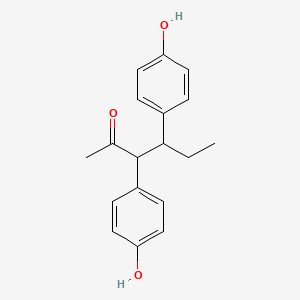
![(1,2-Phenylene)bis[(2-methylphenyl)methanone]](/img/structure/B14332347.png)
